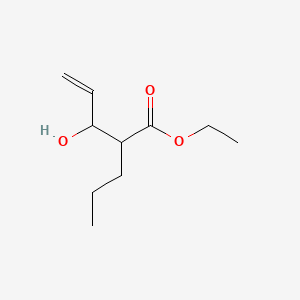

Ethyl 3-hydroxy-2-propylpent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-hydroxy-2-propylpent-4-enoate is an organic compound with the molecular formula C10H18O3. It is a derivative of pentenoic acid and contains an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-2-propylpent-4-enoate typically involves the esterification of 3-hydroxy-2-propylpent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-hydroxy-2-propylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bond in the pentenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Ammonia (NH3) or primary amines in an organic solvent.

Major Products Formed

Oxidation: 3-oxo-2-propylpent-4-enoate.

Reduction: Ethyl 3-hydroxy-2-propylpentanoate.

Substitution: Ethyl 3-amino-2-propylpent-4-enoate.

Aplicaciones Científicas De Investigación

Ethyl 3-hydroxy-2-propylpent-4-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of ethyl 3-hydroxy-2-propylpent-4-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems.

Comparación Con Compuestos Similares

Ethyl 3-hydroxy-2-propylpent-4-enoate can be compared with other similar compounds such as:

Ethyl 3-hydroxy-2-methylpent-4-enoate: Differing by the presence of a methyl group instead of a propyl group.

Ethyl 3-hydroxy-2-ethylpent-4-enoate: Differing by the presence of an ethyl group instead of a propyl group.

These similar compounds share some reactivity patterns but differ in their physical properties and specific applications due to the variations in their alkyl substituents.

Actividad Biológica

Ethyl 3-hydroxy-2-propylpent-4-enoate, a compound derived from the family of hydroxy esters, has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a hydroxy group, which is crucial for its biological interactions, and a pent-4-enoate backbone that influences its reactivity and stability.

Biological Activities

- Antimicrobial Properties :

- Antioxidant Activity :

- Cytotoxic Effects :

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels contributes to its antioxidant and cytotoxic effects. By decreasing oxidative stress, it protects normal cells while selectively targeting cancerous cells .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways of cancer cells, thereby disrupting their growth and survival .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may serve as a natural preservative or therapeutic agent in treating bacterial infections.

Study 2: Cytotoxicity in Cancer Cells

In a controlled experiment involving human ovarian cancer cell lines (A2780), this compound demonstrated an IC50 value of approximately 25 µM, indicating strong cytotoxicity compared to standard chemotherapeutic agents. This study highlights its potential role as an adjunct therapy in cancer treatment.

Data Summary

| Activity | Tested Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 32 | Inhibition of bacterial growth |

| Cytotoxicity (A2780) | 25 | Induction of apoptosis |

| Antioxidant Activity | Varies | Scavenging of free radicals |

Propiedades

IUPAC Name |

ethyl 3-hydroxy-2-propylpent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-7-8(9(11)5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLDEXGHONSIST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C=C)O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676246 |

Source

|

| Record name | Ethyl 3-hydroxy-2-propylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96107-27-6 |

Source

|

| Record name | Ethyl 3-hydroxy-2-propylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.